EHop-016

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

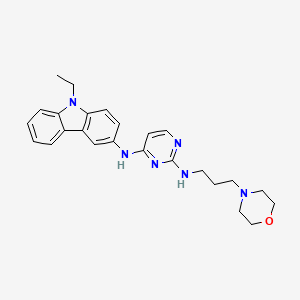

4-N-(9-ethylcarbazol-3-yl)-2-N-(3-morpholin-4-ylpropyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTZZRFCMOAFCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EHop-016: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

EHop-016 is a potent and specific small-molecule inhibitor of the Rho family of small GTPases, primarily targeting Rac1 and Rac3.[1][2][3] Developed as a more potent analog of the parent compound NSC23766, EHop-016 demonstrates approximately 100-fold greater efficacy in inhibiting Rac activity in metastatic cancer cells.[1][4]

The primary mechanism of EHop-016 involves the direct inhibition of Rac activation. It achieves this by binding to a surface groove on Rac1, encompassing the critical Switch I and Switch II regions.[1] This binding sterically hinders the interaction between Rac and its upstream activators, the Guanine Nucleotide Exchange Factors (GEFs).[1][5] Specifically, EHop-016 has been shown to effectively block the interaction between Rac1 and the oncogenic GEF Vav2.[1][6]

By preventing GEF-mediated exchange of GDP for GTP, EHop-016 effectively locks Rac in its inactive, GDP-bound state. This prevents the conformational changes necessary for Rac to engage with its downstream effectors, thereby shutting down Rac-mediated signaling pathways.[5][6]

At concentrations of 5 µM or less, EHop-016 is specific for Rac1 and Rac3. At higher concentrations (>5 µM), it also demonstrates inhibitory activity against the close homolog Cdc42, but not RhoA.[1][6]

Downstream Signaling and Cellular Effects

The inhibition of Rac activation by EHop-016 leads to a cascade of downstream effects, primarily centered on the regulation of the actin cytoskeleton, cell migration, and cell survival.

-

PAK Inhibition and Cytoskeletal Dynamics: A primary downstream effector of active Rac is the p21-activated kinase (PAK). EHop-016 treatment leads to a dramatic reduction in PAK activity.[1][6] Since PAK is a crucial regulator of actin polymerization and cytoskeletal rearrangement, its inhibition results in a significant decrease in the formation of lamellipodia—the actin-rich membrane protrusions that drive cell motility.[1][6] This disruption of the actin cytoskeleton is the direct cause of the observed anti-migratory effects.

-

Cell Migration and Invasion: By preventing the formation of lamellipodia, EHop-016 effectively halts directed cell migration and invasion, key processes in cancer metastasis.[1][2]

-

Cell Survival and Proliferation: Beyond its role in migration, Rac signaling also influences cell survival and proliferation pathways. EHop-016 has been shown to affect cell viability by down-regulating the activity of pro-survival kinases like Akt and Jun kinase (JNK).[2][7] Furthermore, it reduces the expression of key cell cycle regulators such as c-Myc and Cyclin D and promotes apoptosis by increasing the activity of caspases 3 and 7.[2][7][8]

Quantitative Data Summary

The efficacy of EHop-016 has been quantified across various in vitro and in vivo experimental systems.

Table 1: In Vitro Efficacy of EHop-016

| Parameter | Cell Line | Value | Reference(s) |

|---|---|---|---|

| IC₅₀ (Rac1 Inhibition) | MDA-MB-435 | 1.1 µM | [1][4][9] |

| MDA-MB-231 | ~3.0 µM | [1] | |

| IC₅₀ (Cell Viability) | MDA-MB-435 | 10 µM | [3][9] |

| EC₅₀ (Antiproliferative) | MOLM-13 (AML) | 6.1 µM | N/A |

| EC₅₀ (Viability) | MOLM-13 (AML) | 11.3 µM | N/A |

Table 2: Quantitative Cellular Effects of EHop-016

| Effect | Concentration | % Inhibition / Reduction | Cell Line | Reference(s) |

|---|---|---|---|---|

| PAK Activity | 4 µM | ~80% | MDA-MB-435 | [6] |

| Vav2-Rac1 Association | 4 µM | ~50% | MDA-MB-435 | [6] |

| Lamellipodia Extension | 2-4 µM | ~70% | MDA-MB-435 | [1][6] |

| Directed Cell Migration | 2-5 µM | ~60% | MDA-MB-435 |[1] |

Table 3: In Vivo Efficacy of EHop-016

| Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |

|---|

| Nude Mouse (Mammary Fat Pad) | 10-25 mg/kg BW (i.p.), 3x/week | Significant reduction in tumor growth, metastasis, and angiogenesis. |[2][8][10] |

Experimental Protocols

The characterization of EHop-016 relied on several key experimental methodologies.

4.1 Rac Activity Assay (G-LISA) This ELISA-based assay quantifies the amount of active, GTP-bound Rac1 in cell lysates.

-

Cell Culture & Treatment: MDA-MB-435 or MDA-MB-231 cells are cultured in DMEM with 10% FBS. Cells are treated with vehicle (0.1% DMSO) or varying concentrations of EHop-016 (e.g., 0-10 µM) for 24 hours.[3][9]

-

Lysis: Cells are harvested and lysed according to the manufacturer's protocol (G-LISA™ Rac1 Activation Assay Kit, Cytoskeleton, Inc.).

-

Assay: Lysates containing equal amounts of total protein are added to a 96-well plate coated with a Rac-GTP-binding protein.

-

Detection: Active Rac1 captured on the plate is detected using a specific primary antibody followed by a secondary antibody conjugated to HRP.

-

Quantification: The signal is developed with a colorimetric substrate and read on a spectrophotometer. Rac1 activity is expressed relative to the vehicle-treated control.

4.2 Rac-GEF Interaction Assay (GST Pull-Down) This assay assesses the ability of EHop-016 to disrupt the interaction between Rac1 and its GEF, Vav2.

-

Reagent Preparation: A GST-fusion protein of a nucleotide-free Rac1 mutant (Rac1(G15A)), which has a high affinity for active GEFs, is coupled to glutathione-agarose beads.[1]

-

Cell Lysis: MDA-MB-435 cells (which have high endogenous levels of active Vav2) are lysed.[1]

-

Incubation: Cell lysates are incubated with the GST-Rac1(G15A)-coupled beads in the presence of vehicle or varying concentrations of EHop-016 for several hours at 4°C.[1]

-

Pull-Down & Wash: The beads are pelleted by centrifugation and washed multiple times to remove non-specific binding proteins.

-

Analysis: The proteins bound to the beads (the "pull-down") are eluted, separated by SDS-PAGE, and analyzed by Western blotting using an antibody specific for Vav2. A reduction in the Vav2 band in the EHop-016-treated samples indicates inhibition of the interaction.[1]

4.3 Cell Migration Assay (Transwell) This assay measures the ability of cells to move through a porous membrane towards a chemoattractant.

-

Cell Preparation: Quiescent (serum-starved) MDA-MB-435 cells are treated with vehicle or EHop-016 (0-5 µM) for 24 hours.[1]

-

Assay Setup: A defined number of cells (e.g., 2 x 10⁵) are seeded into the top chamber of a Transwell insert (typically with an 8.0 µm pore size membrane) in a serum-free medium. The bottom chamber contains a medium with a chemoattractant, such as 10% FBS.[1][11]

-

Incubation: The chambers are incubated for a set period (e.g., 4-24 hours) at 37°C to allow for cell migration.[1][11]

-

Processing: After incubation, non-migrated cells on the top surface of the membrane are removed with a cotton swab.

-

Staining & Quantification: Cells that have migrated to the underside of the membrane are fixed and stained (e.g., with Crystal Violet or Toluidine Blue).[11] The number of migrated cells is then quantified by counting under a microscope in several representative fields.

4.4 Cell Viability Assay (MTT) This colorimetric assay measures metabolic activity as an indicator of cell viability.

-

Cell Seeding & Treatment: Cells (e.g., MDA-MB-435, MDA-MB-231, MCF-10A) are seeded in a 96-well plate and allowed to adhere.[3] They are then treated with vehicle (0.1% DMSO) or varying concentrations of EHop-016 for 24 hours.[3]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for several hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured on a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

References

- 1. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. abdullahfarhan.com [abdullahfarhan.com]

EHop-016 Inhibition of the Vav2-Rac1 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule inhibitor EHop-016 and its mechanism of action in disrupting the interaction between the guanine nucleotide exchange factor (GEF) Vav2 and the Rho family GTPase Rac1. EHop-016 is a potent and selective inhibitor of Rac1 and Rac3, demonstrating significantly greater efficacy than its parent compound, NSC23766.[1] By blocking the Vav2-mediated activation of Rac1, EHop-016 effectively impedes downstream signaling pathways that are crucial for cancer cell migration, invasion, and metastasis. This document details the quantitative inhibitory data of EHop-016, provides comprehensive experimental protocols for studying this interaction, and visualizes the associated signaling pathways and experimental workflows.

Introduction to EHop-016 and the Vav2-Rac1 Signaling Axis

The Rho family of small GTPases, including Rac1, are critical regulators of the actin cytoskeleton, cell adhesion, and motility. Their activity is tightly controlled by guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP, leading to the activation of the GTPase. Vav2, a widely expressed GEF, is a key activator of Rac1 and is often overexpressed or hyperactivated in various cancers. The Vav2-Rac1 signaling axis is a crucial pathway in promoting cancer cell migration and invasion, making it an attractive target for therapeutic intervention.

EHop-016 is a novel small molecule inhibitor designed to specifically target Rac GTPase activity.[2] It has been shown to effectively inhibit the interaction between Vav2 and Rac1, thereby preventing the activation of Rac1 and its downstream effectors.[2][3] This inhibitory action leads to a reduction in lamellipodia formation, cell migration, and ultimately, a decrease in the metastatic potential of cancer cells.[4][5]

Quantitative Data: Inhibitory Activity of EHop-016

The inhibitory potency of EHop-016 has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data regarding the inhibition of Rac1 activity and the Vav2-Rac1 interaction by EHop-016.

Table 1: IC50 Values for EHop-016

| Target | Assay System | Cell Line | IC50 | Reference(s) |

| Rac1 | G-LISA Rac1 Activation Assay | MDA-MB-435 | 1.1 µM | [4][5][6] |

| Rac1 | Rac Activity Assay | MDA-MB-231 | ~3 µM | [7] |

| Cell Viability | MTT Assay | MDA-MB-435 | 10 µM | [6] |

Table 2: Inhibition of Vav2-Rac1 Interaction

| EHop-016 Concentration | Assay | System | % Inhibition of Vav2-Rac1(G15A) Association | Reference(s) |

| 4 µM | GST-Rac1(G15A) Pull-down | MDA-MB-435 cell lysate | ~50% | [8] |

Signaling Pathway and Mechanism of Action

EHop-016 exerts its inhibitory effect by disrupting the direct interaction between Vav2 and Rac1. This prevents the Vav2-mediated exchange of GDP for GTP on Rac1, thereby keeping Rac1 in its inactive, GDP-bound state.

Vav2-Rac1 Signaling Pathway and EHop-016 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effect of EHop-016 on the Vav2-Rac1 interaction.

GST Pull-Down Assay to Determine Vav2-Rac1 Interaction

This assay is used to qualitatively and semi-quantitatively assess the ability of EHop-016 to inhibit the binding of Vav2 to a nucleotide-free, constitutively active form of Rac1 (Rac1(G15A)).

Workflow for GST Pull-Down Assay.

Materials:

-

GST-Rac1(G15A) fusion protein

-

Glutathione-Sepharose beads

-

MDA-MB-435 cells

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Triton X-100)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

EHop-016

-

DMSO (vehicle control)

-

Primary antibody against Vav2

-

Secondary HRP-conjugated antibody

-

Chemiluminescence substrate

Procedure:

-

Preparation of GST-Rac1(G15A) beads:

-

Express and purify GST-Rac1(G15A) from E. coli.

-

Incubate the purified protein with glutathione-Sepharose beads to immobilize the fusion protein.

-

Wash the beads to remove unbound protein.

-

-

Cell Lysate Preparation:

-

Culture MDA-MB-435 cells to 80-90% confluency.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Inhibitor Treatment and Pull-Down:

-

Aliquot the GST-Rac1(G15A) beads into separate tubes.

-

Treat the beads with the desired concentration of EHop-016 or an equivalent volume of DMSO (vehicle control) for 1 hour at 4°C with gentle rotation.

-

Add the MDA-MB-435 cell lysate to the treated beads.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow for protein-protein interaction.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

After the final wash, aspirate all remaining buffer.

-

Add elution buffer (e.g., 2x SDS-PAGE sample buffer) to the beads and boil for 5-10 minutes to elute the bound proteins.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot using a primary antibody specific for Vav2.

-

Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescence substrate.

-

Compare the intensity of the Vav2 band in the EHop-016-treated sample to the vehicle control to determine the extent of inhibition.

-

G-LISA Rac1 Activation Assay

This is a quantitative ELISA-based assay to measure the levels of active, GTP-bound Rac1 in cell lysates following treatment with EHop-016.

Workflow for G-LISA Rac1 Activation Assay.

Materials:

-

Rac1 G-LISA Activation Assay Kit (contains all necessary buffers, antibodies, and detection reagents)

-

MDA-MB-435 cells

-

EHop-016

-

DMSO (vehicle control)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed MDA-MB-435 cells in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with varying concentrations of EHop-016 or DMSO for the desired time (e.g., 24 hours).[6]

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells using the lysis buffer provided in the kit.

-

Determine the protein concentration of each lysate to ensure equal loading.

-

-

G-LISA Assay:

-

Follow the manufacturer's protocol for the G-LISA kit. This typically involves:

-

Adding equal amounts of protein lysate to the wells of the G-LISA plate.

-

Incubating the plate to allow the active, GTP-bound Rac1 to bind to the Rac-GTP binding protein coated on the wells.

-

Washing the wells to remove unbound proteins.

-

Adding a specific primary antibody against Rac1.

-

Washing and adding an HRP-conjugated secondary antibody.

-

Adding the HRP substrate and measuring the absorbance or luminescence using a microplate reader.

-

-

-

Data Analysis:

-

Subtract the background reading from all samples.

-

Calculate the percentage of Rac1 activity for each EHop-016 concentration relative to the vehicle control.

-

Plot the data to determine the IC50 value of EHop-016 for Rac1 inhibition.

-

Conclusion

EHop-016 is a promising small molecule inhibitor that effectively targets the Vav2-Rac1 signaling axis. Its ability to disrupt the interaction between Vav2 and Rac1 leads to the inhibition of key cellular processes involved in cancer metastasis. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further characterize and develop EHop-016 and other inhibitors of this critical signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 3. embopress.org [embopress.org]

- 4. Rac1: A Regulator of Cell Migration and a Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]

EHop-016 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Rac GTPase Inhibitor

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of EHop-016, a potent and selective small molecule inhibitor of Rac GTPase. EHop-016 has emerged as a significant tool for cancer research, particularly in the context of metastasis, by targeting the Rac signaling pathway, which is crucial for cell migration and invasion. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's development, biological activity, and the experimental methodologies used in its evaluation.

Introduction: The Rationale for Targeting Rac GTPase

The Ras-related C3 botulinum toxin substrate (Rac) subfamily of Rho GTPases, particularly Rac1, are critical regulators of the actin cytoskeleton, cell adhesion, and motility.[1][2] Dysregulation of Rac signaling is a hallmark of various cancers, where it promotes tumor progression, invasion, and metastasis. Unlike many oncogenes, Rac proteins are typically overexpressed or hyperactivated in cancer rather than mutated.[2] This makes the development of small molecule inhibitors that block Rac activation a promising therapeutic strategy.

EHop-016 was developed as a derivative of NSC23766, an earlier Rac-specific inhibitor identified through virtual screening.[1][2] While NSC23766 demonstrated the feasibility of targeting the Rac-GEF (Guanine Nucleotide Exchange Factor) interaction, its high effective concentrations limited its therapeutic potential.[1] EHop-016 was synthesized as part of a focused effort to improve upon the potency of NSC23766.

Structure-Activity Relationship (SAR) of EHop-016 and its Analogs

The development of EHop-016 and its subsequent analogs has provided valuable insights into the structural requirements for potent Rac inhibition. The core of these inhibitors is a disubstituted pyrimidine scaffold.

Key Structural Features and Potency

EHop-016 demonstrated a significant leap in potency compared to its parent compound, NSC23766. This enhancement is largely attributed to the substitution of a carbazole moiety at the C4 position of the pyrimidine ring. Docking studies suggest that the carbazole group is key to the increased inhibitory activity, allowing for a deeper interaction within the GEF-binding pocket of Rac1.[2] The morpholinopropyl group at the C2 position also contributes to the overall activity and solubility of the compound.

Subsequent medicinal chemistry efforts led to the development of even more potent analogs, such as MBQ-167 and Ehop-097. MBQ-167, a dual Rac and Cdc42 inhibitor, exhibits nanomolar potency.[3][4] Ehop-097 is reported to be a Vav/Rac specific inhibitor that is 10 times more effective than EHop-016.[3]

Quantitative SAR Data

The following tables summarize the available quantitative data for EHop-016 and its key analogs, highlighting the progression of inhibitory potency.

| Compound | Structure | Rac1 Inhibition IC50 (µM) | Cell Line | Reference |

| NSC23766 | (Structure not shown) | 95 | MDA-MB-435 | [1] |

| EHop-016 | N4-(9-ethyl-9H-carbazol-3-yl)-N2-(3-morpholinopropyl)pyrimidine-2,4-diamine | 1.1 | MDA-MB-435 | [1] |

| MBQ-167 | (Structure not shown) | 0.103 | Metastatic Breast Cancer Cells | [3][4] |

| Ehop-097 | (Structure not shown) | ~0.1 (estimated) | Not specified | [3] |

| Compound | Cdc42 Inhibition IC50 (µM) | Cell Line | Reference |

| EHop-016 | >10 | Metastatic Cancer Cells | [4] |

| MBQ-167 | 0.078 | Metastatic Breast Cancer Cells | [4] |

Biological Effects and Signaling Pathway

EHop-016 exerts its biological effects by specifically inhibiting the interaction between Rac1 and its guanine nucleotide exchange factor (GEF), Vav.[1][2] This prevents the exchange of GDP for GTP on Rac1, thereby keeping it in an inactive state.

Downstream Effects

The inhibition of Rac1 activation by EHop-016 leads to a cascade of downstream effects, including:

-

Inhibition of PAK1 activity: p21-activated kinase 1 (PAK1) is a key downstream effector of Rac1. EHop-016 treatment leads to a significant reduction in PAK1 activity.[2][5]

-

Disruption of the actin cytoskeleton: Inhibition of the Rac-PAK1 axis disrupts the formation of lamellipodia, which are actin-rich protrusions essential for cell motility.[1]

-

Inhibition of cell migration and invasion: By disrupting the machinery of cell movement, EHop-016 effectively reduces the migratory and invasive potential of cancer cells.[1][6]

-

Reduction of tumor growth and metastasis in vivo: In preclinical models, EHop-016 has been shown to reduce mammary tumor growth and metastasis.[5]

Signaling Pathway Diagram

Caption: Rac signaling pathway and the inhibitory action of EHop-016.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of EHop-016 and its analogs.

Rac1 Activation Assay (G-LISA)

This assay quantifies the amount of active, GTP-bound Rac1 in cell lysates.

Principle: A 96-well plate is coated with a Rac-GTP-binding protein. Active Rac1 from the cell lysate binds to the plate, while inactive Rac1 is washed away. The bound active Rac1 is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

Protocol:

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with EHop-016 or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse with the provided lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Procedure:

-

Add equal amounts of protein from each lysate to the wells of the Rac-GTP-binding plate.

-

Incubate to allow binding of active Rac1.

-

Wash the wells to remove unbound proteins.

-

Add the anti-Rac1 primary antibody and incubate.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add the HRP substrate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of Rac1 inhibition relative to the vehicle control.

-

Transwell Cell Migration Assay

This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., serum). The number of cells that migrate through the pores to the lower side of the membrane is quantified.

Protocol:

-

Cell Preparation:

-

Pre-treat cells with EHop-016 or vehicle control.

-

Harvest and resuspend the cells in a serum-free medium.

-

-

Assay Setup:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add a medium containing a chemoattractant to the lower chamber.

-

Add the cell suspension to the upper chamber of the insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 24 hours).

-

-

Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope.

-

PAK1 Activity Assay

This assay measures the activity of PAK1, a downstream effector of Rac1.

Principle: This is typically a kinase assay that measures the phosphorylation of a specific PAK1 substrate. The assay can be performed using various formats, including ELISA-based methods or radioactivity-based assays.

Protocol (ELISA-based):

-

Cell Lysate Preparation:

-

Prepare cell lysates from cells treated with EHop-016 or vehicle control as described for the Rac1 activation assay.

-

-

Immunoprecipitation (Optional but recommended for specificity):

-

Incubate the cell lysate with an anti-PAK1 antibody to immunoprecipitate PAK1.

-

-

Kinase Reaction:

-

Add the immunoprecipitated PAK1 or cell lysate to a well containing a specific PAK1 substrate and ATP.

-

Incubate to allow the phosphorylation reaction to occur.

-

-

Detection:

-

Detect the phosphorylated substrate using a phospho-specific antibody.

-

The detection can be colorimetric, fluorescent, or luminescent, depending on the assay kit.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating Rac inhibitors and understanding their structure-activity relationships.

Caption: A typical experimental workflow for the evaluation of Rac inhibitors.

Caption: Logical flow of a structure-activity relationship study.

Conclusion

EHop-016 and its more potent derivatives represent a significant advancement in the development of targeted therapies against cancer metastasis. The structure-activity relationship studies have clearly demonstrated the importance of the carbazole moiety for high-affinity binding to Rac1. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to evaluate novel Rac inhibitors. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. The continued exploration of the EHop-016 scaffold holds great promise for the development of next-generation anti-metastatic agents.

References

- 1. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Rac1-inhibitor EHop-016 attenuates AML cell migration and enhances the efficacy of daunorubicin in MOLM-13 transplanted zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]

EHop-016: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Abstract

EHop-016 is a novel small molecule inhibitor of Rac GTPase, developed as a more potent derivative of the established Rac inhibitor NSC23766.[1] Rac, a member of the Rho GTPase family, is a critical regulator of actin cytoskeleton reorganization, playing a pivotal role in cell migration and invasion, processes that are often hyperactivated in metastatic cancers.[1][2] EHop-016 was synthesized to overcome the moderate efficacy of NSC23766 in highly metastatic cancer cell lines.[1] This technical guide details the discovery, synthesis, mechanism of action, and key experimental protocols for EHop-016, providing a comprehensive resource for researchers in oncology and cell biology.

Discovery and Rationale

The overexpression and hyperactivation of Rac GTPases are strongly associated with aggressive and metastatic cancers, making them a prime target for therapeutic intervention.[1][3] The parent compound, NSC23766, was designed to inhibit Rac activation by preventing its interaction with guanine nucleotide exchange factors (GEFs).[1][3] However, its biological effect on highly metastatic cancer cell lines, such as MDA-MB-435, was found to be moderate, necessitating the development of more potent inhibitors.[1]

EHop-016 was developed through a targeted derivatization of NSC23766.[1] A panel of small molecules derived from NSC23766 were screened for their ability to inhibit Rac activity in metastatic cancer cells.[3] EHop-016 emerged as a lead compound, demonstrating significantly enhanced potency in inhibiting Rac1 activity, with an IC50 of 1.1 μM in MDA-MB-435 cells, approximately 100-fold lower than that of NSC23766.[1]

Synthesis of EHop-016

The synthesis of EHop-016 is a two-step process. The initial step involves the formation of (2-Chloro-pyrimidin-4-yl)-(9-ethyl-9H-carbazol-3-yl)-amine. This intermediate is then further reacted to yield the final product, EHop-016.[1]

References

- 1. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]

EHop-016: A Potent Derivative of NSC23766 Targeting the Rac GTPase Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The small GTPase Rac is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and survival.[1][2] Its hyperactivation is a hallmark of many aggressive cancers, making it a prime target for therapeutic intervention.[3][4] NSC23766 was one of the first small molecules identified to inhibit Rac activation by preventing its interaction with specific guanine nucleotide exchange factors (GEFs), Trio and Tiam1.[5][6] However, its relatively low potency, with IC50 values in the high micromolar range, limited its clinical potential.[4][7] This led to the development of EHop-016, a derivative of NSC23766, which demonstrates significantly enhanced potency and a distinct mechanism of action, primarily by inhibiting the interaction between Rac and the GEF Vav.[4][8] This technical guide provides a comprehensive overview of EHop-016, including its development, mechanism of action, and key experimental data, presented for the scientific community.

Introduction: From NSC23766 to EHop-016

NSC23766 was identified as a selective inhibitor of the interaction between Rac1 and its GEFs, TrioN and Tiam1, with an IC50 of approximately 50 μM.[5] It achieves this by fitting into a surface groove on Rac1 that is crucial for GEF binding.[6] While effective in vitro and in some preclinical models for inhibiting Rac1-mediated functions, the high concentrations required for its activity prompted the search for more potent analogs.[4][5][6]

EHop-016 emerged from a rational drug design approach using NSC23766 as a lead compound.[4][8] The goal was to develop a Rac inhibitor effective at physiologically relevant concentrations.[4] EHop-016 was identified as a compound that potently inhibits Rac activity in metastatic cancer cells, proving to be approximately 100-fold more effective than its parent compound, NSC23766.[4][8]

Mechanism of Action

EHop-016 exerts its inhibitory effect on Rac GTPase by specifically blocking the interaction between Rac and the guanine nucleotide exchange factor Vav2.[4][8] Unlike NSC23766, which primarily targets the Rac-Trio/Tiam1 interaction, EHop-016 shows a preference for inhibiting the Rac-Vav2 association.[4][9] This is a significant distinction, as Vav proteins are also implicated in the progression of various cancers.[4]

At lower, physiologically relevant concentrations (≤ 5 µM), EHop-016 is specific for Rac1 and Rac3.[8][10] At higher concentrations (>5 µM), it can also inhibit the activity of the closely related Rho GTPase, Cdc42.[4][8] This dual inhibitory activity at higher concentrations may offer synergistic effects in targeting multiple aspects of cancer metastasis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for EHop-016 and its parent compound, NSC23766, for comparative analysis.

| Compound | Target | IC50 | Cell Line | Assay | Reference |

| EHop-016 | Rac1 | 1.1 µM | MDA-MB-435 | G-LISA Rac1 Activation Assay | [8][11][12] |

| Rac1 | ~1 µM | Metastatic Cancer Cells | Rac Activity Assay | [4][13] | |

| Cell Viability | 10 µM | MDA-MB-435 | MTT Assay | [11] | |

| NSC23766 | Rac1-TrioN/Tiam1 | ~50 µM | In vitro | GEF Interaction Assay | [5] |

| Rac Activity | ~100 µM | MDA-MB-435 | Rac Activity Assay | [4] | |

| Cell Viability | ~10 µM | MDA-MB-468, MDA-MB-231 | Cell Viability Assay | [6] |

| EHop-016 Concentration | Effect | Cell Line | Reference |

| ≤ 5 µM | Specific inhibition of Rac1 and Rac3 | - | [8][10] |

| > 5 µM | Inhibition of Cdc42 activity | - | [4][8] |

| 10 µM | 75% inhibition of Cdc42 activity | - | [4] |

| 2-5 µM | Inhibition of Vav2 association with Rac1 | MDA-MB-435 | [11] |

| 4 µM | ~80% reduction in PAK activity | MDA-MB-435 | [4] |

| < 5 µM | ~60% reduction in directed cell migration | MDA-MB-435 | [4] |

| 25 mg/kg (in vivo) | Significant reduction in tumor growth and metastasis | Nude mice with MDA-MB-435 xenografts | [13][14] |

Signaling Pathways and Experimental Workflows

Rac Signaling Pathway and Inhibition by EHop-016

The following diagram illustrates the canonical Rac signaling pathway and the point of intervention for EHop-016.

Caption: EHop-016 inhibits the Rac signaling pathway by blocking the Vav-Rac interaction.

Experimental Workflow: Rac Activity Assay (G-LISA)

This diagram outlines the typical workflow for a G-LISA Rac activation assay used to quantify the inhibitory effect of EHop-016.

Caption: Workflow for measuring Rac activity using a G-LISA assay.

Detailed Experimental Protocols

Cell Culture

Metastatic breast cancer cell lines such as MDA-MB-435 and MDA-MB-231 are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[11]

Rac Activity Assay (G-LISA)

This protocol is adapted from methodologies described in studies on EHop-016.[11]

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of EHop-016 (e.g., 0-10 µM) or vehicle (0.1% DMSO) for 24 hours.[11]

-

Lysis: Wash cells with ice-cold PBS and lyse them using the lysis buffer provided with the G-LISA Rac1 Activation Assay Kit (Cytoskeleton, Inc.).

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Assay Procedure:

-

Add 50 µL of lysate (equalized for protein concentration) to the wells of the Rac-GTP binding plate.

-

Incubate for 30 minutes at 4°C with gentle agitation.

-

Wash the wells three times with the provided wash buffer.

-

Add 50 µL of the primary antibody to each well and incubate for 45 minutes at room temperature.

-

Wash the wells three times.

-

Add 50 µL of the HRP-conjugated secondary antibody and incubate for 45 minutes at room temperature.

-

Wash the wells three times.

-

Add 50 µL of HRP substrate and incubate for 15-30 minutes.

-

Read the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Calculate Rac activity relative to the vehicle-treated control.

Cell Viability Assay (MTT)

This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.[11]

-

Cell Seeding: Seed MDA-MB-231, MDA-MB-435, or MCF-10A cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[11][15]

-

Treatment: Treat the cells with a range of EHop-016 concentrations (e.g., 0-10 µM) or vehicle (0.1% DMSO) for 24 hours.[11][15]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage of the vehicle-treated control.

Transwell Migration Assay

This assay is used to assess the effect of EHop-016 on directed cell migration.[4][16]

-

Cell Preparation: Culture cells to sub-confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.

-

Assay Setup:

-

Place Transwell inserts (8 µm pore size) into a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Resuspend the starved cells in serum-free medium containing different concentrations of EHop-016 or vehicle.

-

Add 1 x 10^5 cells to the upper chamber of each Transwell insert.

-

-

Incubation: Incubate the plate for 16-24 hours at 37°C to allow for cell migration.

-

Staining and Counting:

-

Remove the non-migrated cells from the top of the insert with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde.

-

Stain the cells with 0.1% crystal violet.

-

Elute the stain with 10% acetic acid and measure the absorbance, or count the number of migrated cells in several random fields under a microscope.

-

-

Data Analysis: Quantify migration as the percentage of migrated cells compared to the vehicle control.

In Vivo Studies

Preclinical studies in nude mouse models of experimental metastasis have demonstrated the efficacy of EHop-016 in a whole-animal system.[13][14] Administration of EHop-016 at doses of 10-25 mg/kg body weight significantly reduced mammary fat pad tumor growth and metastasis to distant organs.[13][14][17] These studies also confirmed that EHop-016 inhibits angiogenesis in vivo.[13] Importantly, no significant toxicity was observed in the treated mice, highlighting its potential as a therapeutic agent.[14]

Conclusion and Future Directions

EHop-016 represents a significant advancement in the development of Rac GTPase inhibitors. Its increased potency and distinct mechanism of action compared to its predecessor, NSC23766, make it a valuable tool for studying Rac signaling and a promising candidate for anti-cancer therapy.[4][8] Future research should focus on further elucidating the full spectrum of its molecular targets, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in combination with other anti-cancer agents. The development of next-generation EHop-016-based inhibitors may lead to even more potent and selective compounds for the treatment of metastatic disease.[18]

References

- 1. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Active RAC1 Promotes Tumorigenic Phenotypes and Therapy Resistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NSC 23766 | Rho GTPase Inhibitors: R&D Systems [rndsystems.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Characterization of Novel Derivatives of MBQ-167, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Rac1 Inhibitor NSC23766 Exerts Anti-Influenza Virus Properties by Affecting the Viral Polymerase Complex Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EHop-016, Rac GTPase inhibitor (CAS 1380432-32-5) | Abcam [abcam.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. selleckchem.com [selleckchem.com]

- 16. The Rac1-inhibitor EHop-016 attenuates AML cell migration and enhances the efficacy of daunorubicin in MOLM-13 transplanted zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

EHop-016: A Technical Guide to its Regulation of Cellular Functions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EHop-016 is a potent and selective small molecule inhibitor of the Rho GTPases, Rac1 and Rac3. It exerts its effects by interfering with the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2. This inhibition sets off a cascade of downstream effects, primarily impacting the actin cytoskeleton and cellular motility. EHop-016 has demonstrated significant potential as an anti-metastatic agent by attenuating cancer cell migration, invasion, and proliferation. This technical guide provides an in-depth overview of the cellular functions regulated by EHop-016, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action and Core Signaling Pathway

EHop-016's primary mechanism of action is the inhibition of Rac GTPase activity. Unlike many kinase inhibitors, EHop-016 does not target the ATP-binding pocket but rather disrupts the protein-protein interaction between Rac and its activator, the guanine nucleotide exchange factor (GEF) Vav2.[1][2] This prevents the exchange of GDP for GTP on Rac, thereby locking Rac in an inactive state.

The inhibition of Rac activity by EHop-016 has several critical downstream consequences:

-

Inhibition of PAK1 Activation: p21-activated kinase 1 (PAK1) is a key downstream effector of Rac. By preventing Rac activation, EHop-016 significantly reduces the phosphorylation and activation of PAK1.[1][3]

-

Disruption of Actin Cytoskeleton Dynamics: Activated Rac and PAK1 are central to the regulation of the actin cytoskeleton. Their inhibition by EHop-016 leads to a reduction in the formation of lamellipodia, the dynamic, actin-rich protrusions at the leading edge of migrating cells.[1][2][4]

-

Impairment of Cell Motility: The disruption of lamellipodia formation directly translates to a decrease in cancer cell migration and invasion, key processes in metastasis.[1][2]

-

Effects on Cell Viability and Proliferation: At higher concentrations, EHop-016 can also impact cell viability and proliferation, partly through the inhibition of Cdc42, another Rho GTPase, and by affecting downstream survival pathways involving Akt and JNK.[3]

Signaling Pathway Diagram

Caption: EHop-016 inhibits the Vav2-mediated activation of Rac, leading to downstream effects on PAK1 and cell motility.

Quantitative Data on EHop-016's Cellular Effects

The following tables summarize the key quantitative data from studies on EHop-016, providing a comparative overview of its potency and efficacy in various cellular contexts.

Table 1: In Vitro Inhibitory Activity of EHop-016

| Parameter | Cell Line | Value | Reference |

| IC50 for Rac1 Inhibition | MDA-MB-435 | 1.1 µM | [2][3][5] |

| MDA-MB-231 | ~3 µM | [1] | |

| IC50 for Cdc42 Inhibition | MDA-MB-435 | >5 µM | [1][2] |

| IC50 for Cell Viability | MDA-MB-435 | ~10 µM | [5][6] |

Table 2: Functional Effects of EHop-016 on Cancer Cells

| Cellular Function | Cell Line | EHop-016 Concentration | % Inhibition / Effect | Reference |

| Vav2-Rac1 Association | MDA-MB-435 | 4 µM | ~50% | [1] |

| PAK1 Activity | MDA-MB-435 | 4 µM | ~80% | [1] |

| Lamellipodia Formation | MDA-MB-435 | 2 µM | ~60-70% | [2] |

| MDA-MB-231 | Not specified | Reduced | [2] | |

| Directed Cell Migration | MDA-MB-435 | 2-5 µM | ~60% | [2] |

Table 3: In Vivo Effects of EHop-016

| Animal Model | Treatment | Effect on Tumor Growth | Effect on Metastasis | Reference |

| Nude Mouse Xenograft (MDA-MB-435) | 25 mg/kg EHop-016 | Significantly reduced | Significantly reduced | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of EHop-016's cellular functions.

Rac1 Activity Assay (G-LISA)

This protocol describes a quantitative ELISA-based assay to measure the levels of active, GTP-bound Rac1 in cell lysates.

Materials:

-

G-LISA™ Rac1 Activation Assay Kit (or similar)

-

Cell lysis buffer (provided with kit or 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 150 mM NaCl, 1% Igepal CA-630, supplemented with protease inhibitors)

-

Protein concentration assay reagent (e.g., Bradford or BCA)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-435) in appropriate culture vessels and grow to 70-80% confluency. Treat cells with desired concentrations of EHop-016 or vehicle control for the specified time (e.g., 24 hours).

-

Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse cells by adding ice-cold lysis buffer and scraping.

-

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant. Normalize all samples to the same protein concentration with lysis buffer.

-

G-LISA Assay:

-

Add 50 µL of the normalized cell lysate to the wells of the Rac-GTP affinity plate.

-

Incubate at 4°C for 30 minutes with gentle agitation.

-

Wash the wells three times with the provided wash buffer.

-

Add 50 µL of the anti-Rac1 antibody to each well and incubate at room temperature for 45 minutes.

-

Wash the wells three times.

-

Add 50 µL of the secondary antibody-HRP conjugate and incubate at room temperature for 45 minutes.

-

Wash the wells three times.

-

Add 50 µL of HRP substrate and incubate until color develops (typically 15-30 minutes).

-

Stop the reaction by adding 50 µL of stop solution.

-

-

Data Analysis: Measure the absorbance at 490 nm. The signal is proportional to the amount of active Rac1 in the sample.

Experimental Workflow: Rac1 G-LISA

Caption: Workflow for the G-LISA Rac1 activation assay.

Transwell Migration Assay

This assay measures the chemotactic migration of cells through a porous membrane.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

24-well tissue culture plates

-

Serum-free cell culture medium

-

Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)

-

Crystal Violet staining solution (0.5% in 25% methanol)

-

Cotton swabs

Procedure:

-

Cell Preparation: Culture cells to sub-confluency. Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Assay Setup:

-

Add 600 µL of complete medium to the lower chamber of the 24-well plate.

-

Place the Transwell insert into the well.

-

Add 200 µL of the cell suspension to the upper chamber of the insert.

-

Treat the cells in the upper chamber with EHop-016 or vehicle control.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migratory rate (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining:

-

Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes.

-

Stain the cells by immersing the insert in Crystal Violet solution for 15 minutes.

-

-

Washing and Imaging: Gently wash the insert in water to remove excess stain. Allow the membrane to air dry. Image the stained cells using a microscope.

-

Quantification: Count the number of migrated cells in several random fields of view. The results are typically expressed as the average number of migrated cells per field or as a percentage of the control.

Cell Viability Assay (MTT)

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of EHop-016 concentrations or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control. The IC50 value can be calculated from the dose-response curve.

Conclusion

EHop-016 is a valuable research tool and a promising therapeutic candidate for inhibiting cancer metastasis. Its well-defined mechanism of action, centered on the inhibition of the Vav2-Rac1 interaction, provides a clear rationale for its observed effects on cancer cell migration and invasion. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the Rac signaling pathway. Further investigation into the in vivo efficacy and safety profile of EHop-016 and its analogs is warranted to advance its clinical development.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clyte.tech [clyte.tech]

- 4. researchhub.com [researchhub.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

EHop-016: A Potent Inhibitor of Rac GTPase and its Impact on the Actin Cytoskeleton

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic and intricate network of protein filaments that plays a pivotal role in a myriad of cellular processes, including cell motility, morphogenesis, and cytokinesis. Dysregulation of the actin cytoskeleton is a hallmark of numerous pathologies, most notably cancer metastasis. A key family of signaling proteins that orchestrates the dynamic remodeling of the actin cytoskeleton is the Rho family of small GTPases, with Rac1 being a central player in the formation of lamellipodia and membrane ruffles, structures essential for cell migration.[1] EHop-016 has emerged as a potent and specific small molecule inhibitor of Rac GTPase activity, demonstrating significant promise as a tool for both basic research and as a potential therapeutic agent to curtail cancer cell invasion and metastasis.[2][3] This technical guide provides a comprehensive overview of the effects of EHop-016 on the actin cytoskeleton, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization.

Mechanism of Action

EHop-016 is a derivative of the Rac inhibitor NSC23766, but exhibits approximately 100-fold greater potency.[3] Its primary mechanism of action is the inhibition of Rac1 and Rac3 activity.[4] EHop-016 achieves this by specifically disrupting the interaction between Rac1 and its guanine nucleotide exchange factor (GEF), Vav2.[3] GEFs are responsible for activating Rho GTPases by promoting the exchange of GDP for GTP. By preventing the Vav2-mediated activation of Rac1, EHop-016 effectively blocks the downstream signaling cascade that leads to actin polymerization and the formation of migratory structures.[2]

The inhibition of Rac1 activity by EHop-016 has a series of well-documented downstream consequences. A primary effector of Rac1 is the p21-activated kinase 1 (PAK1).[2] Activated Rac1 binds to and activates PAK1, which in turn phosphorylates a host of downstream targets that regulate actin dynamics. EHop-016 treatment leads to a significant reduction in PAK1 activity, thereby disrupting the signaling pathway that connects Rac1 to the actin cytoskeleton.[2] This disruption manifests as a marked inhibition of lamellipodia formation, the broad, actin-rich protrusions at the leading edge of migrating cells, and a consequent decrease in cancer cell migration and invasion.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of EHop-016 from various studies. This data provides a clear indication of the inhibitor's potency and specificity.

Table 1: In vitro Inhibition of Rac1 Activity

| Compound | Cell Line | IC50 for Rac1 Inhibition | Reference |

| EHop-016 | MDA-MB-435 | 1.1 µM | [3][4] |

| EHop-016 | MDA-MB-231 | ~3 µM | [3] |

| NSC23766 | MDA-MB-435 | 95 µM | [3] |

Table 2: Effects of EHop-016 on Downstream Signaling and Cellular Functions

| Parameter | Cell Line | EHop-016 Concentration | Effect | Reference |

| Vav2-Rac1 Interaction | MDA-MB-435 | 4 µM | 50% inhibition | [2] |

| PAK Activity | MDA-MB-435 | 4 µM | ~80% reduction | [2] |

| Lamellipodia Formation | MDA-MB-435 & MDA-MB-231 | 2-4 µM | 60-70% reduction | [3] |

| Cell Migration | MDA-MB-435 | 4 µM | ~60% reduction | [2] |

Table 3: Effects of EHop-016 on Cell Viability

| Cell Line | EHop-016 Concentration | Incubation Time | Effect on Viability | Reference |

| MDA-MB-435 | < 5 µM | 24 h | Not significantly affected | [2] |

| MDA-MB-435 | > 5 µM | 24 h | Significant reduction | [2] |

| MCF-10A | < 5 µM | 24 h | Not significantly affected | [3] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the information discussed, the following diagrams have been generated using the DOT language.

Caption: EHop-016 signaling pathway.

Caption: G-LISA Rac1 activity assay workflow.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Rac1 Activity Assay (G-LISA)

This protocol is based on the principle of the G-LISA™ Rac1 Activation Assay Kit (Cytoskeleton, Inc.).

-

Cell Treatment: Plate MDA-MB-435 or MDA-MB-231 cells and grow to desired confluency. Treat cells with varying concentrations of EHop-016 (e.g., 0-10 µM) or vehicle (0.1% DMSO) in culture medium for 24 hours.

-

Cell Lysis: After treatment, aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells with the provided lysis buffer containing protease inhibitors. Scrape the cells and centrifuge the lysate to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a protein assay (e.g., BCA or Bradford).

-

G-LISA Assay:

-

Add equal amounts of protein lysate to the wells of the Rac-GTP affinity plate.

-

Incubate for 30 minutes at 4°C with gentle agitation.

-

Wash the wells with the provided wash buffer to remove unbound, inactive Rac-GDP.

-

Add the primary antibody specific for Rac1 to each well and incubate.

-

Wash the wells to remove unbound primary antibody.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the wells to remove unbound secondary antibody.

-

Add HRP detection reagent and measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: The absorbance is directly proportional to the amount of active Rac1 in the cell lysate.

GEF-Rac Interaction Assay (GST Pull-down)

This assay is used to determine the effect of EHop-016 on the interaction between Vav2 and Rac1.[2]

-

Preparation of GST-Rac1(G15A): Express and purify a GST-tagged, nucleotide-free mutant of Rac1 (G15A), which has a high affinity for active GEFs.

-

Cell Lysate Preparation: Prepare cell lysates from MDA-MB-435 cells as described in the Rac1 activity assay protocol.

-

Pull-down Assay:

-

Incubate the purified GST-Rac1(G15A) bound to glutathione-agarose beads with MDA-MB-435 cell lysates in the presence or absence of EHop-016 (e.g., 4 µM).

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Vav2.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

PAK1 Activity Assay (Western Blot)

This protocol assesses the phosphorylation status of PAK1 as a measure of its activity.[2]

-

Cell Treatment and Lysis: Treat MDA-MB-435 cells with EHop-016 (e.g., 4 µM) for 24 hours. Prepare cell lysates as previously described.

-

Western Blot Analysis:

-

Separate equal amounts of protein from treated and untreated cell lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody that specifically recognizes the phosphorylated, active form of PAK1 (e.g., anti-phospho-PAK1 (Thr423)).

-

To ensure equal protein loading, re-probe the same membrane with an antibody against total PAK1.

-

Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using ECL.

-

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated PAK1 to total PAK1.

Lamellipodia Visualization (Rhodamine Phalloidin Staining)

This method is used to visualize the F-actin cytoskeleton and assess the formation of lamellipodia.[2]

-

Cell Culture and Treatment: Plate MDA-MB-435 or MDA-MB-231 cells on glass coverslips. Treat the cells with EHop-016 (e.g., 2-4 µM) for 24 hours.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

-

Staining:

-

Wash the cells with PBS.

-

Incubate the cells with a solution of rhodamine-conjugated phalloidin (to stain F-actin) in PBS for 20-30 minutes at room temperature in the dark.

-

Wash the cells extensively with PBS.

-

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. Lamellipodia appear as broad, sheet-like protrusions at the cell periphery.

Cell Migration Assay (Transwell Assay)

This assay quantifies the migratory capacity of cells in response to a chemoattractant.[2]

-

Cell Preparation: Culture MDA-MB-435 cells and serum-starve them for several hours before the assay.

-

Assay Setup:

-

Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

-

Add a chemoattractant (e.g., medium containing 10% FBS) to the lower chamber.

-

Resuspend the serum-starved cells in serum-free medium containing EHop-016 or vehicle.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 6-24 hours) at 37°C in a CO2 incubator.

-

Analysis:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

-

Stain the migrated cells with a suitable stain (e.g., crystal violet or DAPI).

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of EHop-016 on cell viability.[2]

-

Cell Plating and Treatment: Plate MDA-MB-435, MDA-MB-231, or MCF-10A cells in a 96-well plate. Allow the cells to adhere overnight. Treat the cells with a range of EHop-016 concentrations for 24 hours.

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

-

Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control.

Conclusion

EHop-016 is a powerful and specific inhibitor of Rac1 and Rac3 GTPases. Its ability to disrupt the Vav2-Rac1 interaction and subsequently inhibit PAK1 activity provides a direct mechanism for its profound effects on the actin cytoskeleton. The resulting inhibition of lamellipodia formation and cell migration underscores its potential as a valuable research tool for dissecting the complexities of actin dynamics and as a promising lead compound for the development of anti-metastatic therapies. The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize EHop-016 in their investigations.

References

EHop-016: A Technical Guide to its Role in Inhibiting Cancer Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutics that can effectively inhibit the migratory and invasive capabilities of cancer cells.[1][2][3] The small molecule EHop-016 has emerged as a promising anti-metastatic agent by targeting the Rac GTPase signaling pathway, a critical regulator of cell motility. This technical guide provides a comprehensive overview of EHop-016, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the complex biological processes it modulates.

Introduction: Targeting Rac GTPases in Cancer

The Rho family of small GTPases, particularly Rac, act as molecular switches that control a myriad of cellular processes, including the organization of the actin cytoskeleton, cell adhesion, and cell motility.[4][5] In many aggressive cancers, Rac proteins are overexpressed or hyperactivated, leading to enhanced cancer cell migration and invasion, the initial steps of the metastatic cascade.[6][7] Unlike other oncogenic proteins such as Ras, Rac proteins are not typically mutated but rather their activity is elevated.[4][5] This makes the upstream activators of Rac, the guanine nucleotide exchange factors (GEFs), attractive targets for therapeutic intervention. EHop-016 was developed as a derivative of NSC23766 to more potently inhibit the interaction between Rac and its GEFs, specifically the Vav family of oncoproteins.[4][5][6][7]

Mechanism of Action of EHop-016

EHop-016 functions as a competitive inhibitor of the interaction between Rac1 and the Dbl homology (DH) domain of Vav2, a prominent Rac GEF.[4][7] By binding to a critical region on Rac1, EHop-016 prevents Vav2 from catalyzing the exchange of GDP for GTP, thereby locking Rac1 in an inactive, GDP-bound state. This inhibition is specific, as EHop-016 does not significantly affect the activity of RhoA at concentrations where it potently inhibits Rac1.[4][8][9]

The inhibition of Rac1 activation by EHop-016 has several downstream consequences that collectively impair cancer cell migration:

-

Inhibition of PAK1 Activity: p21-activated kinase 1 (PAK1) is a major downstream effector of Rac1.[1][3][4][6][10][11] Activated PAK1 plays a crucial role in cytoskeletal reorganization and cell motility. EHop-016 treatment leads to a significant reduction in PAK1 activity in metastatic cancer cells.[1][4]

-

Disruption of Lamellipodia Formation: Lamellipodia are actin-rich protrusions at the leading edge of migrating cells, driven by Rac1 activity. EHop-016 effectively reduces the formation of these structures, thereby hindering directed cell movement.[2][3][4][6][7][10]

-

Reduction in Cell Migration and Invasion: By inhibiting the key molecular machinery for cell movement, EHop-016 significantly reduces the migratory and invasive potential of various cancer cells.[1][3][4][10]

Signaling Pathway Diagram

Quantitative Data Summary

The efficacy of EHop-016 has been quantified in various cancer cell lines. The following tables summarize the key inhibitory concentrations and effects.

Table 1: IC50 Values of EHop-016 for Rac Activity Inhibition

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-435 | Breast Cancer | ~1.0 - 1.1 | [4][6][7] |

| MDA-MB-231 | Breast Cancer | ~3.0 | [4][7] |

Table 2: Effects of EHop-016 on Downstream Signaling and Cell Viability

| Parameter | Cell Line | Concentration (µM) | Effect | Reference |

| PAK Activity | MDA-MB-435 | 4 | ~80% reduction | [4] |

| Lamellipodia Extension | MDA-MB-435 | 1-5 | ~70% reduction | [4] |

| Directed Cell Migration | MDA-MB-435 | 1-5 | ~60% reduction | [4] |

| Cell Viability | MDA-MB-435 | < 5 | ~20% reduction | [6][7] |

| Cell Viability | MDA-MB-435 | 10 | ~50% reduction | [7] |

| Cell Viability | MCF-10A | < 5 | No significant effect | [6][7] |

| Cdc42 Activity | General | > 5 | Inhibition | [4][7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of EHop-016.

Cell Migration Assays

4.1.1. Transwell Migration Assay

This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.[12][13]

-

Cell Preparation:

-

Assay Procedure:

-

Place Transwell inserts (typically 8 µm pore size) into the wells of a 24-well plate.[12]

-

Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.[12]

-

Add 100 µL of the cell suspension (containing the desired concentration of EHop-016 or vehicle control) to the upper chamber of the Transwell insert.[12]

-

Incubate for 4-24 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.[12][14]

-

-

Quantification:

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[12]

-

Fix the migrated cells on the lower surface of the membrane with 70% ethanol or 4% paraformaldehyde.[12]

-

Stain the cells with a solution such as Crystal Violet or DAPI.[12]

-

Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured.

-

4.1.2. Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close a "wound" created in the monolayer.[16][17][18][19]

-

Cell Seeding:

-

Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[16]

-

-

Creating the Wound:

-

Treatment and Imaging:

-

Analysis:

-

Measure the width of the wound at different points for each time point and treatment condition.

-

Calculate the rate of wound closure as the percentage of the initial wound area that has been repopulated by cells over time. ImageJ software is commonly used for this analysis.[18]

-

Experimental Workflow for a Typical Cell Migration Study

Rac1 Activation Assay (G-LISA or Pull-down)

This assay measures the levels of active, GTP-bound Rac1 in cell lysates.

-

Cell Lysis:

-

Treat cells with EHop-016 or vehicle for the desired time.

-

Lyse cells on ice with a lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

-

G-LISA (ELISA-based):

-

Add cell lysates to a 96-well plate coated with a Rac-GTP binding protein.

-

Incubate to allow active Rac1 to bind.

-

Wash away unbound proteins.

-

Detect the bound active Rac1 using a specific primary antibody against Rac1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

Measure the absorbance at the appropriate wavelength.

-

-

Pull-down Assay:

-

Incubate cell lysates with agarose beads conjugated to the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1.[20][21][22]

-

Incubate at 4°C with gentle rotation to allow for the binding of active Rac1 to the beads.[20][21]

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[20][21]

-

Analyze the eluted proteins by Western blotting using an anti-Rac1 antibody.[20][21][22]

-

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay can be used to determine the effect of EHop-016 on the ability of a GEF (like Vav2) to catalyze the exchange of GDP for GTP on Rac1.

-

Fluorescence-based Assay:

-

This assay often uses a fluorescently labeled guanine nucleotide analog, such as mant-GDP or BODIPY-GDP.[23][24]

-

Load purified Rac1 protein with the fluorescent GDP analog.

-

Initiate the exchange reaction by adding purified Vav2 protein in the presence of a large excess of non-fluorescent GTP, with and without EHop-016.

-

The exchange of the fluorescent GDP for the non-fluorescent GTP results in a decrease in fluorescence intensity, which can be monitored over time using a plate reader.[24]

-

The rate of fluorescence decay is proportional to the GEF activity.

-

In Vivo Studies and Future Directions

In preclinical mouse models of metastatic breast cancer, EHop-016 has demonstrated significant efficacy in reducing primary tumor growth, angiogenesis, and metastasis to distant organs.[1][3] Treatment with EHop-016 has also been shown to affect the tumor microenvironment by reducing the infiltration of tumor-associated macrophages.[1][25] Furthermore, EHop-016 can down-regulate the activities of pro-survival kinases like Akt and Jun kinase, and decrease the expression of c-Myc and Cyclin D, while increasing caspase 3/7 activities, suggesting it may also induce apoptosis in cancer cells.[2][3][10][11]

The promising preclinical data for EHop-016 has paved the way for its further development as a potential anti-metastatic therapeutic.[4][5] Ongoing research is focused on developing next-generation analogs of EHop-016 with improved potency and pharmacokinetic properties.[4][5] The continued investigation of Rac inhibitors like EHop-016 holds significant promise for the development of novel strategies to combat cancer metastasis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 14. stackscientific.nd.edu [stackscientific.nd.edu]

- 15. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]

- 16. clyte.tech [clyte.tech]